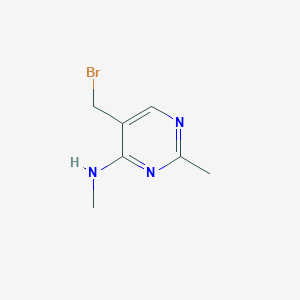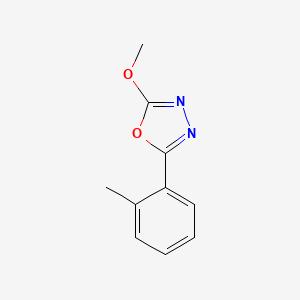![molecular formula C11H8ClN3O B13116080 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methoxy group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of 1-(2-aminophenyl)imidazole with appropriate ketones or aldehydes, followed by autooxidation to form the desired imidazoquinoxaline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions to form corresponding sulfone derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines, thiols, or phenols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Substitution: Formation of various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities
Properties
Molecular Formula |
C11H8ClN3O |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-chloro-8-methoxyimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-2-3-8-9(4-7)15-6-13-5-10(15)11(12)14-8/h2-6H,1H3 |
InChI Key |
MUANLRSTZWNTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=CN=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)




![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

